

# Experimental Design for Odevixibat Drug-Drug Interaction Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Odevixibat** (Bylvay®) is a potent, reversible, and selective inhibitor of the ileal bile acid transporter (IBAT). It acts locally in the distal ileum to decrease the reabsorption of bile acids, thereby reducing serum bile acid levels. This mechanism of action makes it an effective treatment for pruritus in patients with progressive familial intrahepatic cholestasis (PFIC). Given its localized action in the gastrointestinal tract and minimal systemic absorption, the potential for systemic drug-drug interactions (DDIs) is considered low. However, a thorough evaluation of its DDI potential is crucial to ensure patient safety, especially in a population that may be receiving multiple concomitant medications.

These application notes provide a comprehensive overview and detailed protocols for designing and conducting in vitro and in vivo DDI studies for **Odevixibat**, in line with regulatory guidelines.

# **Odevixibat's DDI Profile: Key Characteristics**

- Mechanism of Action: Local inhibition of IBAT in the terminal ileum.
- Systemic Exposure: Minimal systemic absorption.[1][2]



- Metabolism: **Odevixibat** is largely unmetabolized.[1]
- Transporter Interactions: Odevixibat is a substrate of P-glycoprotein (P-gp).[3] In vitro studies have shown that Odevixibat does not inhibit or induce cytochrome P450 (CYP) enzymes, nor does it inhibit key uptake and efflux transporters including NTCP, OATP1B1, OATP1B3, OAT1, OAT3, OCT1, OCT2, MATE1, MATE2-K, P-gp, BCRP, or BSEP.[3]

# In Vitro Drug-Drug Interaction Studies Objective

To assess the potential of **Odevixibat** to inhibit or induce major drug-metabolizing enzymes (CYPs) and to inhibit key drug transporters.

#### **Data Presentation**

Table 1: Summary of In Vitro Inhibition of Cytochrome P450 Enzymes by **Odevixibat** 



| CYP<br>Isoform | Test<br>System            | Substrate         | Odevixibat<br>Concentrati<br>on (µM) | % Inhibition  | IC50 (μM) |
|----------------|---------------------------|-------------------|--------------------------------------|---------------|-----------|
| CYP1A2         | Human Liver<br>Microsomes | Phenacetin        | Up to 100                            | Not specified | > 100     |
| CYP2B6         | Human Liver<br>Microsomes | Bupropion         | Up to 100                            | Not specified | > 100     |
| CYP2C8         | Human Liver<br>Microsomes | Amodiaquine       | Up to 100                            | Not specified | > 100     |
| CYP2C9         | Human Liver<br>Microsomes | Diclofenac        | Up to 100                            | Not specified | > 100     |
| CYP2C19        | Human Liver<br>Microsomes | S-<br>Mephenytoin | Up to 100                            | Not specified | > 100     |
| CYP2D6         | Human Liver<br>Microsomes | Dextromethor phan | Up to 100                            | Not specified | > 100     |
| CYP3A4         | Human Liver<br>Microsomes | Midazolam         | Up to 100                            | Not specified | > 100     |
| CYP3A4         | Human Liver<br>Microsomes | Testosterone      | Up to 100                            | Not specified | > 100     |

Data based on in vitro studies indicating no significant inhibition.

Table 2: Summary of In Vitro Inhibition of Drug Transporters by **Odevixibat** 



| Transporter | Test<br>System              | Probe<br>Substrate                | Odevixibat<br>Concentrati<br>on (µM) | % Inhibition  | IC50 (µM) |
|-------------|-----------------------------|-----------------------------------|--------------------------------------|---------------|-----------|
| P-gp        | Caco-2 cells                | Digoxin                           | Up to 100                            | Not specified | > 100     |
| BCRP        | MDCKII-<br>BCRP cells       | Estrone-3-<br>sulfate             | Up to 100                            | Not specified | > 100     |
| OATP1B1     | HEK293-<br>OATP1B1<br>cells | Estradiol-<br>17β-<br>glucuronide | Up to 100                            | Not specified | > 100     |
| OATP1B3     | HEK293-<br>OATP1B3<br>cells | Estradiol-<br>17β-<br>glucuronide | Up to 100                            | Not specified | > 100     |
| BSEP        | Vesicles with BSEP          | Taurocholate                      | Up to 100                            | Not specified | > 100     |
| NTCP        | HEK293-<br>NTCP cells       | Taurocholate                      | Up to 100                            | Not specified | > 100     |
| OAT1        | HEK293-<br>OAT1 cells       | Para-<br>aminohippura<br>te       | Up to 100                            | Not specified | > 100     |
| OAT3        | HEK293-<br>OAT3 cells       | Estrone-3-<br>sulfate             | Up to 100                            | Not specified | > 100     |
| OCT1        | HEK293-<br>OCT1 cells       | Metformin                         | Up to 100                            | Not specified | > 100     |
| OCT2        | HEK293-<br>OCT2 cells       | Metformin                         | Up to 100                            | Not specified | > 100     |
| MATE1       | HEK293-<br>MATE1 cells      | Metformin                         | Up to 100                            | Not specified | > 100     |
| MATE2-K     | HEK293-<br>MATE2-K<br>cells | Metformin                         | Up to 100                            | Not specified | > 100     |



Data based on in vitro studies indicating no significant inhibition.

### **Experimental Protocols**

Protocol 1: In Vitro CYP450 Inhibition Assay Using Human Liver Microsomes

 Materials: Pooled human liver microsomes (HLMs), specific CYP probe substrates (e.g., phenacetin for CYP1A2, midazolam for CYP3A4), **Odevixibat**, positive control inhibitors, NADPH regenerating system.

#### Procedure:

- $\circ$  Pre-incubate HLMs with a range of **Odevixibat** concentrations (e.g., 0.1 to 100  $\mu$ M) or a positive control inhibitor in a phosphate buffer at 37°C.
- Initiate the reaction by adding the specific CYP probe substrate and the NADPH regenerating system.
- Incubate for a predetermined time, ensuring linear metabolite formation.
- Terminate the reaction by adding a stop solution (e.g., ice-cold acetonitrile).
- Analyze the formation of the specific metabolite using a validated LC-MS/MS method.
- Data Analysis: Calculate the percent inhibition of enzyme activity at each Odevixibat
  concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a
  four-parameter logistic model.

Protocol 2: In Vitro Transporter Inhibition Assay (using P-gp as an example)

 Materials: Caco-2 cell monolayers grown on permeable supports, a probe substrate for P-gp (e.g., digoxin), Odevixibat, a positive control inhibitor (e.g., verapamil), Hank's Balanced Salt Solution (HBSS).

#### Procedure:

Wash the Caco-2 cell monolayers with HBSS.



- Pre-incubate the cells with a range of **Odevixibat** concentrations or a positive control inhibitor in HBSS in both the apical and basolateral compartments at 37°C.
- Add the P-gp probe substrate to the basolateral compartment.
- At specified time points, collect samples from the apical compartment.
- Measure the concentration of the probe substrate in the samples using a validated analytical method (e.g., LC-MS/MS).
- Data Analysis: Calculate the efflux ratio (Papp B-A / Papp A-B) and the percent inhibition of the probe substrate transport at each Odevixibat concentration. Determine the IC50 value.



Click to download full resolution via product page

In Vitro DDI Experimental Workflow.

# In Vivo Drug-Drug Interaction Studies Objective

To evaluate the effect of co-administered drugs on the pharmacokinetics of **Odevixibat** and the effect of **Odevixibat** on the pharmacokinetics of co-administered drugs in a clinical setting.

#### **Data Presentation**

Table 3: Pharmacokinetic Parameters of **Odevixibat** When Co-administered with a P-gp Inhibitor (Itraconazole)



| Parameter     | Odevixibat Alone<br>(Geometric Mean) | Odevixibat +<br>Itraconazole<br>(Geometric Mean) | Geometric Mean<br>Ratio (90% CI) |
|---------------|--------------------------------------|--------------------------------------------------|----------------------------------|
| Cmax (ng/mL)  | [Data not available]                 | [Data not available]                             | 1.52 (Not specified)             |
| AUC (ng*h/mL) | [Data not available]                 | [Data not available]                             | 1.66 (Not specified)             |

Administration with itraconazole, a strong P-gp inhibitor, increased **odevixibat** Cmax by 52% and AUC by 66%, effects not expected to be clinically meaningful.[3]

Table 4: Recommendations for Co-administration of **Odevixibat** with Other Drugs

| Co-administered Drug<br>Class                                          | Recommendation                                                                                 | Rationale                                                                              |
|------------------------------------------------------------------------|------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------|
| Bile Acid Sequestrants (e.g., cholestyramine, colesevelam, colestipol) | Administer at least 4 hours before or 4 hours after Odevixibat.                                | Bile acid sequestrants may bind to Odevixibat in the gut, reducing its efficacy.[3]    |
| P-gp Inducers (e.g., rifampin)                                         | [No specific recommendation available; further studies may be warranted]                       | Potential to decrease  Odevixibat exposure, although clinical significance is unknown. |
| CYP3A4 Substrates (e.g., midazolam)                                    | [No specific recommendation available; DDI study conducted but results not publicly available] | To confirm the lack of in vivo inhibition of CYP3A4 by Odevixibat.                     |

## **Experimental Protocols**

Protocol 3: Clinical DDI Study with a P-gp Inhibitor (e.g., Itraconazole)

- Study Design: An open-label, two-period, fixed-sequence crossover study in healthy adult volunteers.
- Procedure:



- Period 1: Administer a single oral dose of **Odevixibat**. Collect serial blood samples over a specified period (e.g., 24-48 hours) to determine the pharmacokinetic profile of **Odevixibat** alone.
- Washout Period: A sufficient washout period between treatments.
- Period 2: Administer the P-gp inhibitor (e.g., itraconazole) for several days to achieve steady-state concentrations. On the last day of inhibitor administration, co-administer a single oral dose of **Odevixibat**. Collect serial blood samples to determine the pharmacokinetic profile of **Odevixibat** in the presence of the inhibitor.
- Data Analysis: Calculate the pharmacokinetic parameters (Cmax, AUC, t1/2) for Odevixibat
  in both periods. Determine the geometric mean ratios (GMRs) and 90% confidence intervals
  (CIs) for Cmax and AUC to assess the magnitude of the interaction.

Protocol 4: Clinical DDI Study with a P-gp Inducer (e.g., Rifampin) - Proposed

- Study Design: An open-label, two-period, fixed-sequence crossover study in healthy adult volunteers.
- Procedure:
  - Period 1: Administer a single oral dose of **Odevixibat** and determine its pharmacokinetic profile.
  - Washout Period.
  - Period 2: Administer the P-gp inducer (e.g., rifampin) for a sufficient duration to achieve maximal induction. On the last day of inducer administration, co-administer a single oral dose of **Odevixibat** and determine its pharmacokinetic profile.
- Data Analysis: Compare the pharmacokinetic parameters of Odevixibat with and without the inducer to assess the impact of P-gp induction on Odevixibat exposure.





Click to download full resolution via product page

Clinical DDI Study Workflow.



### **Signaling Pathway and Mechanism of Action**

**Odevixibat**'s primary mechanism of action is the inhibition of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT). This transporter is responsible for the reabsorption of the majority of bile acids from the terminal ileum back into the enterohepatic circulation. By blocking IBAT, **Odevixibat** increases the fecal excretion of bile acids, leading to a reduction in the total bile acid pool and consequently lower levels of serum bile acids.



Click to download full resolution via product page

Odevixibat's Inhibition of IBAT.

#### Conclusion

The experimental designs and protocols outlined in these application notes provide a robust framework for evaluating the drug-drug interaction potential of **Odevixibat**. Based on current in



vitro and in vivo data, **Odevixibat** demonstrates a low risk for clinically significant systemic DDIs. Its local action in the gut is a key feature, and potential interactions are primarily anticipated with drugs that may interfere with its localized concentration and activity, such as bile acid sequestrants. Further clinical studies, particularly with P-gp inducers, could provide a more complete DDI profile and further support its safe use in the target patient population.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Odevixibat: A Novel Bile Salt Inhibitor Treatment for Pruritus in Progressive Familial Intrahepatic Cholestasis PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interim results from an ongoing, open-label, single-arm trial of odevixibat in progressive familial intrahepatic cholestasis PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formulary Drug Review: Odevixibat PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Experimental Design for Odevixibat Drug-Drug Interaction Studies: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663563#experimental-design-for-odevixibat-drug-drug-interaction-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com